molecular formula C26H36N6O2 B560048 MRT67307 CAS No. 1190378-57-4

MRT67307

Katalognummer: B560048
CAS-Nummer: 1190378-57-4
Molekulargewicht: 464.6 g/mol
InChI-Schlüssel: UKBGBACORPRCGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Applications in Cancer Research

MRT67307 has been implicated in cancer research due to its role in modulating autophagy—an essential process that cancer cells exploit for survival. The inhibition of ULK1 and ULK2 by this compound affects autophagic flux, reducing the levels of LC3-II, a marker for autophagy. This modulation can potentially enhance the efficacy of cancer therapies by preventing tumor cells from utilizing autophagy for survival.

Case Study: Autophagy Inhibition in Cancer Cells

  • Objective : To evaluate the effects of this compound on autophagy in cancer cell lines.
  • Method : Treatment with this compound was applied to various cancer cell lines under nutrient deprivation conditions.
  • Results : A significant reduction in LC3-II levels was observed, indicating inhibited autophagic activity. This suggests that this compound may sensitize cancer cells to chemotherapy by blocking their survival mechanisms.

Immunological Applications

This compound plays a significant role in immunology, particularly concerning Natural Killer (NK) cells. It has been used to enhance NK cell transduction methods, which are critical for developing NK cell-based therapies. By inhibiting TBK1 and IKKε, this compound reduces innate immune responses that can lead to NK cell overstimulation and death .

Case Study: Enhancing NK Cell Modification

  • Objective : To improve NK cell transduction efficiency using this compound.
  • Method : NK cells were transduced with VSV-G pseudotyped lentiviral vectors in the presence of this compound.
  • Results : The compound significantly improved the transduction efficiency of NK cells, highlighting its potential utility in developing NK cell therapies for cancer treatment.

Modulation of Inflammatory Responses

This compound has also been studied for its effects on inflammatory responses mediated by TBK1/IKKε signaling pathways. In models of lung inflammation, treatment with this compound has been shown to attenuate cellular and molecular inflammation .

Case Study: Lung Inflammation Model

  • Objective : To assess the impact of this compound on lung inflammation.
  • Method : Animal models were treated with this compound during inflammatory challenges.
  • Results : A marked reduction in inflammatory markers was observed, suggesting that this compound could be beneficial in treating inflammatory diseases.

Summary Table of Key Findings

Application AreaKey FindingsReferences
Cancer ResearchInhibits autophagy; enhances chemotherapy efficacy,
ImmunologyImproves NK cell transduction efficiency; reduces overstimulation
Inflammatory ResponsesAttenuates lung inflammation; reduces inflammatory markers

Wirkmechanismus

Target of Action

MRT67307 is a potent, reversible kinase inhibitor . It specifically blocks the function of two IKK-related kinases: IKKε (I-kappa-B kinase epsilon or IKBKE), and TBK1 (TANK binding kinase 1) . Additionally, this compound is a highly potent inhibitor of ULK1, a key component of the autophagy pathway .

Mode of Action

This compound prevents the phosphorylation of IRF3 (interferon regulatory factor 3) by TBK1/IKKε, thereby blocking the expression of interferon-stimulated genes (ISGs), such as IFN-β . Importantly, this compound has no noted effect on the canonical IKKs, IKKα or IKKβ, that are involved in the activation of NF-κB .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the function of TBK1 and IKKε, thereby preventing the phosphorylation of IRF3 and subsequent expression of ISGs . This action blocks the NF-κB pathway . This compound has been shown to enhance il-1-stimulated activation of nf-κb-dependent gene expression, suggesting a negative regulation of the canonical ikks by tbk1/ikkε . Additionally, by inhibiting ULK1, this compound affects the autophagy pathway .

Pharmacokinetics

It is provided as a dried powder and is stable for at least 3 months when properly stored . It has a solubility of 15 mg/ml in H2O .

Result of Action

The inhibition of TBK1/IKKε by this compound results in a decrease in the expression of ISGs, such as IFN-β . This can have a significant impact on immune responses, as these genes play a crucial role in antiviral activities . Additionally, the inhibition of ULK1 by this compound blocks autophagy in cells .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, it is shipped at room temperature and should be stored at -20 °C upon receipt . Repeated freeze-thaw cycles should be avoided to maintain its stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MRT67307 involves multiple steps, starting with the preparation of the cyclopropyl and pyrimidinyl intermediates. These intermediates are then coupled with the morpholin-4-ylmethyl group under specific reaction conditions to form the final compound. The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

MRT67307 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted analogs of the original compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-{3-[(5-Cyclopropyl-2-{[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]amino}-4-pyrimidinyl)amino]propyl}cyclobutanecarboxamide
  • N-{3-[(5-Cyclopropyl-2-{[3-(morpholinomethyl)phenyl]amino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide hydrochloride

Uniqueness

MRT67307 stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for drug development and other scientific applications .

Biologische Aktivität

MRT67307 is a small molecule compound recognized primarily for its role as a Salt Inducible Kinase (SIK) inhibitor, with significant implications in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on inflammatory responses, and potential therapeutic applications, particularly in the context of cancer and immune modulation.

  • Chemical Name : N-[3-[[5-Cyclopropyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide dihydrochloride
  • Molecular Weight : Not specified in the sources.
  • Purity : ≥98%

This compound acts as an inhibitor for several kinases, including:

Kinase IC50 (nM)
SIK1250
SIK267
SIK3430
ULK145
ULK238
TBK119
IKKε27-52
MARK1-4160
NUAK1230

The compound selectively inhibits SIKs, ULKs, TBK1, and IKKε while showing no significant effect on IKKα or IKKβ. This selective inhibition is crucial for understanding its potential therapeutic applications, particularly in modulating immune responses and autophagy pathways .

Inhibition of Inflammatory Cytokines

This compound has been shown to significantly influence the secretion of pro-inflammatory and anti-inflammatory cytokines. In studies involving macrophages stimulated with bacterial lipopolysaccharide (LPS), this compound:

  • Induced the secretion of IL-10 , an anti-inflammatory cytokine.
  • Inhibited the production of TNF-α , IL-6 , and other pro-inflammatory cytokines.
  • Enhanced IL-1-induced activation of NFκB-dependent gene transcription in mouse embryonic fibroblast (MEF) cells .

This dual action suggests that this compound may help mitigate excessive inflammatory responses while promoting anti-inflammatory pathways.

Autophagy Modulation

This compound also plays a role in autophagy regulation. By inhibiting ULK1 and ULK2, this compound effectively blocks mTOR-dependent autophagy processes. This inhibition can be beneficial in conditions where autophagy contributes to disease pathology, such as cancer .

Case Studies and Research Findings

Recent research has highlighted the potential of this compound in various contexts:

  • Cancer Therapy :
    • A study on hepatocellular carcinoma (HCC) demonstrated that knockdown of TBK1 enhanced sensitivity to molecular-targeted drugs. This compound was used to inhibit TBK1 activity, suggesting its potential as an adjunct therapy in HCC treatment by overcoming drug resistance .
  • COVID-19 Inflammation :
    • In models of SARS-CoV-2 infection, this compound was shown to suppress TBK1/IKKε signaling, which is critical for type-I interferon production. This inhibition reduced lung inflammation in challenged mice, indicating potential therapeutic benefits in managing COVID-19-related hyper-inflammation .
  • Immune Response Modulation :
    • The compound's ability to prevent IFNβ production while not suppressing NF-κB activation positions it as a unique tool for manipulating immune responses without broadly dampening essential signaling pathways .

Eigenschaften

IUPAC Name

N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O2/c33-25(21-5-2-6-21)28-11-3-10-27-24-23(20-8-9-20)17-29-26(31-24)30-22-7-1-4-19(16-22)18-32-12-14-34-15-13-32/h1,4,7,16-17,20-21H,2-3,5-6,8-15,18H2,(H,28,33)(H2,27,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBGBACORPRCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=CC(=C4)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659192
Record name N-{3-[(5-Cyclopropyl-2-{3-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190378-57-4
Record name MRT-67307
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190378574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{3-[(5-Cyclopropyl-2-{3-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MRT-67307
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEY37JZ4XR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MRT67307
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
MRT67307
Reactant of Route 3
Reactant of Route 3
MRT67307
Reactant of Route 4
Reactant of Route 4
MRT67307
Reactant of Route 5
Reactant of Route 5
MRT67307
Reactant of Route 6
Reactant of Route 6
MRT67307

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.